molecular formula C23H25NO6 B7827235 Fmoc-DL-asu-oh

Fmoc-DL-asu-oh

Cat. No.: B7827235
M. Wt: 411.4 g/mol
InChI Key: IMAOCPQKEUWDNC-UHFFFAOYSA-N
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Description

Fmoc-DL-α-aminosuberic acid: is a chemical compound used primarily in the field of peptide synthesis. It is a derivative of α-aminosuberic acid, where the amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This protection is crucial for preventing unwanted side reactions during peptide synthesis. The compound has the molecular formula C23H25NO6 and a molecular weight of 411.45 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-DL-α-aminosuberic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved by reacting α-aminosuberic acid with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . The reaction conditions need to be carefully controlled to ensure the selective protection of the amino group without affecting other functional groups.

Industrial Production Methods: Industrial production of Fmoc-DL-α-aminosuberic acid often employs solid-phase peptide synthesis (SPPS) techniques. In SPPS, the compound is synthesized on a solid support, which allows for the sequential addition of amino acids. The Fmoc group is removed by treatment with a base such as piperidine, which facilitates the coupling of the next amino acid .

Scientific Research Applications

Chemistry: Fmoc-DL-α-aminosuberic acid is widely used in the synthesis of peptides and proteins. It serves as a building block in the construction of peptide chains, allowing for the study of protein structure and function .

Biology and Medicine: In biological research, peptides containing α-aminosuberic acid are used to investigate protein-protein interactions and enzyme-substrate relationships. These studies can lead to the development of new therapeutic agents .

Industry: In the pharmaceutical industry, Fmoc-DL-α-aminosuberic acid is used in the production of peptide-based drugs. These drugs have applications in treating various diseases, including cancer and metabolic disorders .

Mechanism of Action

The mechanism of action of Fmoc-DL-α-aminosuberic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the construction of peptide chains .

Comparison with Similar Compounds

Uniqueness: Fmoc-DL-α-aminosuberic acid is unique due to its ability to be used in both L- and D- configurations, providing flexibility in peptide synthesis. This dual configuration allows for the synthesis of peptides with diverse structural and functional properties .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)octanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO6/c25-21(26)13-3-1-2-12-20(22(27)28)24-23(29)30-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,1-3,12-14H2,(H,24,29)(H,25,26)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMAOCPQKEUWDNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCCC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

218457-76-2
Record name Fmoc-L-2-aminosuberic acid
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